molecular formula C16H18N2O3 B7465235 Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate

Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate

Cat. No. B7465235
M. Wt: 286.33 g/mol
InChI Key: FDNIEZDJIYJYCS-UHFFFAOYSA-N
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Description

Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phthalazines, which are known for their diverse biological activities. Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate has been synthesized using various methods and has been shown to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate exhibits potent anti-cancer activity against various cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are known to be overexpressed in cancer cells.
Biochemical and Physiological Effects:
Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate has been shown to exhibit interesting biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of certain enzymes involved in cell proliferation and survival. In addition, Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. However, one of the limitations of Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate. One of the most promising directions is in the field of cancer research. Further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy in animal models of cancer. In addition, studies are needed to explore the potential applications of Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate in other areas of scientific research, such as inflammation and oxidative stress.

Synthesis Methods

Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 3-methylphthalic anhydride with cyclohexylamine in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with methyl chloroformate to yield Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate. Other methods involve the use of different starting materials and reaction conditions.

properties

IUPAC Name

cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-18-15(19)13-10-6-5-9-12(13)14(17-18)16(20)21-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNIEZDJIYJYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate

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